4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
4,7-Dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a dimethoxy-substituted indole core and a thiophene-2-carbonyl-modified ethylamino side chain. The compound’s synthesis likely involves coupling reactions between indole-2-carboxylate precursors and functionalized amines, as seen in analogous pathways .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[2-(thiophene-2-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-24-13-5-6-14(25-2)16-11(13)10-12(21-16)17(22)19-7-8-20-18(23)15-4-3-9-26-15/h3-6,9-10,21H,7-8H2,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
AVSXYGUSWIXVEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,7-dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole core, followed by functionalization at specific positions to introduce the methoxy and carboxamide groups. The thiophen-2-ylcarbonyl moiety is then introduced through a coupling reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The indole core can interact with various enzymes and receptors, modulating their activity. The thiophen-2-ylcarbonyl moiety may enhance its binding affinity and specificity towards certain targets . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Indole-2-Carboxamide Family
The target compound shares its indole-2-carboxamide backbone with several derivatives, differing primarily in substituents on the indole core and the side-chain moieties. Key analogs include:
Key Observations :
- Synthetic Yields : Analogous indole-2-carboxamides exhibit moderate to high yields (51–80%), suggesting efficient coupling methodologies .
Comparison with Quinazoline-Indole Hybrids
Key Differences :
- Core Scaffold: Quinazoline-indole hybrids (e.g., 11e, 11g) prioritize kinase inhibition via quinazoline’s ATP-binding affinity, whereas the target compound’s carboxamide side chain may target non-kinase proteins like GMFB .
Biological Activity
4,7-Dimethoxy-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a compound belonging to the indole family, characterized by its unique structural features which include methoxy groups and a thiophenylcarbonyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molar Mass : Approximately 361.39 g/mol
- Structural Features :
- Methoxy groups at the 4 and 7 positions of the indole ring.
- Thiophen-2-ylcarbonyl group linked via an aminoethyl chain.
- Carboxamide functional group at the 2 position of the indole.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit a variety of biological activities, including:
-
Antiproliferative Activity :
- Compounds similar to this indole derivative have shown significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), pancreatic (Panc-1), colon (HT-29), and lung (A-549) cancers .
- The compound's mechanism of action often involves the induction of apoptosis, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9 .
-
Mechanistic Studies :
- Investigations into the molecular mechanisms reveal that these compounds act as multi-targeted kinase inhibitors, affecting pathways related to cell growth and survival. Notably, they have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are critical in cancer proliferation .
-
Comparative Biological Activity :
- A comparative analysis with other indole derivatives highlights that the unique combination of methoxy groups and thiophenylcarbonyl linkage may enhance selectivity and potency against specific biological targets compared to other compounds in this class.
Case Studies
Several studies have focused on the synthesis and evaluation of indole derivatives similar to this compound:
- Antiproliferative Assays :
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | MCF-7 | 1.10 | Topoisomerase II inhibitor |
| 5d | MCF-7 | 0.95 | EGFR/CDK2 inhibitor |
| 5e | Panc-1 | 1.20 | Apoptosis induction |
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of the indole core.
- Introduction of methoxy groups at positions 4 and 7.
- Attachment of the thiophenylcarbonyl group via an aminoethyl linker.
- Finalization with the carboxamide functional group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
